molecular formula C16H14BrFO B1327439 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone CAS No. 898768-89-3

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone

Cat. No.: B1327439
CAS No.: 898768-89-3
M. Wt: 321.18 g/mol
InChI Key: AAZWIJPRQSFTKR-UHFFFAOYSA-N
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Description

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone is a halogenated propiophenone derivative characterized by a bromine atom at the 4' position, a fluorine atom at the 3' position, and a 4-methylphenyl group attached to the propanone chain. Its molecular formula is C₁₆H₁₃BrF₃O, and its structural complexity arises from the interplay of electron-withdrawing (Br, F) and electron-donating (methyl) substituents. This compound is primarily used in industrial and pharmaceutical research, particularly as an intermediate in synthetic organic chemistry .

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZWIJPRQSFTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644132
Record name 1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-89-3
Record name 1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3’-fluoro-3-(4-methylphenyl)propiophenone typically involves the following steps:

    Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Propiophenone Formation: The final step involves the formation of the propiophenone structure through Friedel-Crafts acylation, using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3’-fluoro-3-(4-methylphenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and reaction monitoring can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3’-fluoro-3-(4-methylphenyl)propiophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its anticancer properties . Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, particularly breast cancer cells. The mechanism appears to involve modulation of estrogen receptors or inhibition of aromatase activity, which are critical pathways in hormone-dependent cancers.

Biological Studies

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone is utilized in biological research to explore the interactions of halogenated compounds with biological systems. Its ability to act as an electrophile allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially influencing enzyme activity and receptor interactions.

Chemical Synthesis

The compound serves as a building block for the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Nucleophilic substitution : The bromine and fluorine atoms can be replaced with other functional groups, allowing for the creation of diverse derivatives.
  • Oxidation and reduction : It can be oxidized to form carboxylic acids or reduced to alcohols, expanding its utility in synthetic chemistry.

Specialty Chemicals

In industry, this compound is used in the production of specialty chemicals that require specific properties imparted by halogenation. These properties include increased lipophilicity and enhanced reactivity, making it suitable for applications in pharmaceuticals and agrochemicals.

Material Science

The compound's unique structural features enable its use in developing advanced materials with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable in creating high-performance materials for various applications.

Chemical Properties and Mechanism of Action

The molecular formula of this compound is C15H14BrF, with a molecular weight of approximately 305.18 g/mol. The presence of bromine and fluorine enhances its lipophilicity, which may improve binding affinity to biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : It may interact with hormone receptors, influencing critical signaling pathways for cell proliferation and survival.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against breast cancer cell lines
Anti-inflammatoryPotential reduction in inflammatory markers
Enzyme InhibitionPossible inhibition of metabolic enzymes

Case Studies

  • Anticancer Activity : A study demonstrated that analogs of propiophenone derivatives showed significant cytotoxicity against MDA-MB-231 breast cancer cells, suggesting that structural modifications can enhance therapeutic efficacy.
  • Inflammation Model : Research involving animal models indicated that derivatives including this compound led to decreased levels of TNF-alpha in inflammatory conditions, highlighting its potential therapeutic benefits.

Biological Activity

4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C16H16BrF
  • Molecular Weight : 319.2 g/mol

This compound features a propiophenone backbone with bromine and fluorine substituents, which may influence its biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to this compound. The antioxidant activity is often assessed using the DPPH radical scavenging method. For instance, derivatives of similar structures have shown significant antioxidant capabilities, surpassing that of ascorbic acid by approximately 1.35-fold in some cases .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, compounds with structural similarities demonstrated cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. For example, certain derivatives were found to reduce cell viability by up to 46.2% against MDA-MB-231 cells .

Case Study: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis revealed that the presence of specific substituents, such as bromine and fluorine, significantly enhances the anticancer activity of related compounds. The introduction of electron-withdrawing groups was found to increase potency against glioblastoma cells .

The mechanisms underlying the biological activities of this compound may involve:

  • Radical Scavenging : The compound's ability to donate electrons may contribute to its antioxidant properties.
  • Cell Cycle Arrest : Some studies indicate that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
This compoundTBD
Ascorbic Acid100
Compound A135
Compound B120

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineViability Reduction (%)Reference
This compoundU-87TBD
Compound CMDA-MB-23146.2
Compound DU-8743.7

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propiophenone Derivatives

The compound’s key structural analogs differ in halogen placement, chain length, or aromatic substituents. Below is a comparative analysis:

Table 1: Structural Analogs and Key Properties
Compound Name CAS Number Substituents Similarity Score Log P* Key Applications/Reactivity
4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone 898780-07-9 4'-Br, 3'-F, 3-(4-methylphenyl) Reference 4.2† Synthetic intermediate
4'-Bromo-3'-fluoroacetophenone 304445-49-6 4'-Br, 3'-F, acetyl chain 0.86 3.1 Photoreactive studies
1-(4-Bromo-2-fluorophenyl)propan-1-one 259750-61-3 4-Br, 2-F, propanone chain 0.87 3.8 Catalytic α-functionalization
4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone 898775-02-5 4'-Br, 2'-F, 3-(3-methoxyphenyl) N/A 4.5† Drug discovery intermediates
3-(4-Bromophenyl)-4'-fluoropropiophenone N/A‡ 4-Br (phenyl), 4'-F (propiophenone ring) N/A 4.0† Structure-activity relationship studies

*Predicted or experimentally derived partition coefficient. †Estimated based on substituent contributions.

Key Observations:

Fluorine at 3' vs. 2' (e.g., 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone) alters electronic density on the aromatic ring, influencing electrophilic aromatic substitution .

Chain Length and Reactivity: The propiophenone chain (3-carbon) in the target compound enhances lipophilicity (log P ≈ 4.2) compared to acetophenone analogs (log P ≈ 3.1), improving membrane permeability in drug design .

Aromatic Substituent Effects: The 4-methylphenyl group increases steric bulk and electron donation, contrasting with methoxy-substituted analogs (e.g., 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone), where methoxy enhances resonance stabilization but reduces metabolic stability .

Key Findings:
  • The target compound’s low solubility (<0.1 mg/mL) limits its bioavailability compared to more polar analogs like 2-(4-methylphenyl) Indolizine (0.5 mg/mL) .
  • Its high log P (4.2) suggests strong lipid membrane affinity, but poor BBB penetration restricts CNS-targeted applications .
Key Takeaways:
  • The target compound lacks explicit GHS hazard classification but shares safety protocols (e.g., PPE, ventilation) with brominated/fluorinated analogs .
  • Compared to 4'-bromoacetophenone (a known skin irritant), the target’s additional substituents may mitigate dermal reactivity .

Q & A

Q. What are the recommended synthetic routes for 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone?

Methodological Answer:

  • Bromination of propiophenone derivatives : A common approach involves electrophilic aromatic substitution using brominating agents (e.g., Br₂ with Lewis acids like FeBr₃) on fluorinated propiophenone precursors. This requires precise temperature control (0–5°C) to minimize polybromination .
  • Oxidation of substituted alcohols : Secondary routes may involve oxidizing 3-(4-methylphenyl)-3'-fluoro-propanol intermediates with Jones reagent (CrO₃/H₂SO₄) to form the ketone backbone, followed by bromination .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to isolate the pure product, with purity verified via HPLC (>95%) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl (δ ~205 ppm). Fluorine-19 NMR (δ -110 to -125 ppm) confirms the fluoro-substituent’s position .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₁₆H₁₃BrF₀O).
  • X-ray Crystallography : Resolves stereoelectronic effects of bromo/fluoro substituents on the propiophenone core .
  • IR Spectroscopy : Confirms ketone C=O stretch (~1680 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to volatile brominated intermediates .
  • Storage : Store at 2–8°C in amber glass vials under inert atmosphere (N₂/Ar) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How do electronic effects of bromo/fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing effects : Bromine (σₚ = +0.23) and fluorine (σₚ = +0.34) direct electrophilic attacks to meta/para positions. This impacts Suzuki-Miyaura coupling efficiency; use Pd(PPh₃)₄ with aryl boronic acids at 80–100°C for optimal yields .
  • Steric hindrance : The 4-methylphenyl group may slow coupling kinetics, requiring longer reaction times (12–24 hrs) .

Q. What strategies mitigate competing side reactions during synthesis (e.g., dehalogenation or ketone reduction)?

Methodological Answer:

  • Controlled stoichiometry : Limit Br₂ to 1.05 eq. to avoid over-bromination .
  • Catalyst selection : Use Pd/C instead of Raney Ni for hydrogenation to prevent ketone reduction .
  • Low-temperature quenching : Add NaHSO₃ after bromination to neutralize excess Br₂ and stabilize intermediates .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

Methodological Answer:

  • Thermal stability : TGA/DSC shows decomposition >200°C, but prolonged heating at >100°C may cause C-Br bond cleavage. Use reflux cautiously (toluene, Δ <120°C) .
  • Photostability : UV-Vis studies indicate degradation under UV light (λ = 254 nm); amber glassware and light-blocking reactors are recommended .

Q. What are the challenges in enantiomeric resolution for chiral derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane/IPA (90:10) to separate enantiomers.
  • Racemization risk : Monitor optical rotation ([α]D²⁵) during acidic/basic conditions; avoid prolonged exposure to polar aprotic solvents (e.g., DMF) .

Q. How can computational methods predict reaction pathways for functionalizing this scaffold?

Methodological Answer:

  • DFT calculations : Gaussian 16 simulations (B3LYP/6-31G*) model transition states for bromination or fluorination, identifying activation energies and regioselectivity .
  • Molecular docking : Predict binding affinities of derivatives to biological targets (e.g., kinase enzymes) for drug development .

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